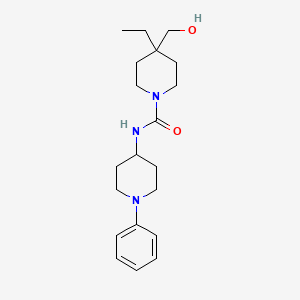![molecular formula C18H23N3O2 B6637325 [4-Ethyl-4-(hydroxymethyl)piperidin-1-yl]-(2-pyrazol-1-ylphenyl)methanone](/img/structure/B6637325.png)
[4-Ethyl-4-(hydroxymethyl)piperidin-1-yl]-(2-pyrazol-1-ylphenyl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[4-Ethyl-4-(hydroxymethyl)piperidin-1-yl]-(2-pyrazol-1-ylphenyl)methanone, also known as EHPM, is a synthetic compound that has gained significant attention in the scientific community due to its potential therapeutic applications. EHPM is a small molecule that has been studied extensively for its ability to modulate various biological pathways, making it a promising candidate for drug development.
Mécanisme D'action
The mechanism of action of [4-Ethyl-4-(hydroxymethyl)piperidin-1-yl]-(2-pyrazol-1-ylphenyl)methanone is not fully understood, but studies have suggested that it acts on various biological pathways. This compound has been shown to inhibit the activity of certain enzymes involved in cancer cell proliferation and survival. Additionally, this compound has been shown to modulate the activity of various signaling pathways involved in inflammation and oxidative stress.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. Studies have shown that this compound can induce apoptosis, or programmed cell death, in cancer cells. Additionally, this compound has been shown to reduce the production of inflammatory cytokines and reactive oxygen species, which are implicated in various disease states. This compound has also been shown to have a neuroprotective effect by reducing oxidative stress and inflammation in the brain.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using [4-Ethyl-4-(hydroxymethyl)piperidin-1-yl]-(2-pyrazol-1-ylphenyl)methanone in lab experiments is its high potency and selectivity. This compound has been shown to have a low toxicity profile and can be used at high concentrations without causing significant adverse effects. However, one of the limitations of using this compound is its solubility in water, which can make it difficult to administer in vivo.
Orientations Futures
There are several future directions for the study of [4-Ethyl-4-(hydroxymethyl)piperidin-1-yl]-(2-pyrazol-1-ylphenyl)methanone. One potential direction is the development of this compound derivatives with improved solubility and pharmacokinetic properties. Additionally, further studies are needed to fully elucidate the mechanism of action of this compound and its potential therapeutic applications in various disease states. Finally, the development of this compound-based drug delivery systems could enhance its therapeutic efficacy and reduce its toxicity profile.
Méthodes De Synthèse
The synthesis of [4-Ethyl-4-(hydroxymethyl)piperidin-1-yl]-(2-pyrazol-1-ylphenyl)methanone involves a multi-step process that requires the use of several reagents and solvents. The first step involves the reaction of 4-ethylpiperidine with formaldehyde to yield 4-ethyl-4-(hydroxymethyl)piperidine. The second step involves the reaction of 2-pyrazol-1-ylphenylmethanone with the intermediate product from the first step to yield this compound. The purity and yield of this compound can be optimized through various purification techniques such as column chromatography and recrystallization.
Applications De Recherche Scientifique
[4-Ethyl-4-(hydroxymethyl)piperidin-1-yl]-(2-pyrazol-1-ylphenyl)methanone has been extensively studied for its potential therapeutic applications in various disease states. One of the most promising applications of this compound is in the treatment of cancer. Studies have shown that this compound has potent anti-cancer activity by inhibiting the growth and proliferation of cancer cells. Additionally, this compound has been shown to possess anti-inflammatory and antioxidant properties, making it a potential candidate for the treatment of various inflammatory diseases such as rheumatoid arthritis and multiple sclerosis.
Propriétés
IUPAC Name |
[4-ethyl-4-(hydroxymethyl)piperidin-1-yl]-(2-pyrazol-1-ylphenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3O2/c1-2-18(14-22)8-12-20(13-9-18)17(23)15-6-3-4-7-16(15)21-11-5-10-19-21/h3-7,10-11,22H,2,8-9,12-14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFLAAJJSBCQWNZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1(CCN(CC1)C(=O)C2=CC=CC=C2N3C=CC=N3)CO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[1-(Imidazo[1,2-a]pyridin-2-ylmethyl)pyrrolidin-2-yl]propan-2-ol](/img/structure/B6637247.png)
![2-[1-(1,3-Thiazol-2-ylmethyl)pyrrolidin-2-yl]propan-2-ol](/img/structure/B6637250.png)

![(1-Ethyl-2,5-dimethylpyrrol-3-yl)-[2-(2-hydroxypropan-2-yl)pyrrolidin-1-yl]methanone](/img/structure/B6637266.png)
![[4-(Benzimidazol-1-yl)phenyl]-[2-(2-hydroxypropan-2-yl)pyrrolidin-1-yl]methanone](/img/structure/B6637273.png)
![[2-(2-Hydroxypropan-2-yl)pyrrolidin-1-yl]-[2-(4-methylphenyl)-1,3-thiazol-4-yl]methanone](/img/structure/B6637284.png)
![[2-(2-Hydroxypropan-2-yl)pyrrolidin-1-yl]-(2,3,4-trifluorophenyl)methanone](/img/structure/B6637287.png)
![[2-(2-Hydroxypropan-2-yl)pyrrolidin-1-yl]-(4-methylthiophen-3-yl)methanone](/img/structure/B6637302.png)
![N-[2-[3-(hydroxymethyl)pyrrolidin-1-yl]-2-oxoethyl]-2,3-dihydro-1H-indene-5-carboxamide](/img/structure/B6637309.png)
![[4-Ethyl-4-(hydroxymethyl)piperidin-1-yl]-(3-phenylimidazol-4-yl)methanone](/img/structure/B6637314.png)
![[4-ethyl-4-(hydroxymethyl)piperidin-1-yl]-(1H-indazol-5-yl)methanone](/img/structure/B6637318.png)
![[4-Ethyl-4-(hydroxymethyl)piperidin-1-yl]-[3-(4-fluorophenyl)furan-2-yl]methanone](/img/structure/B6637332.png)
![2-(5-chloro-2-methoxyphenyl)-N-[4-(hydroxymethyl)pyridin-3-yl]acetamide](/img/structure/B6637346.png)